molecular formula C20H23F3N2O2 B11183293 3,3-Dimethyl-N-(3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-5-(trifluoromethyl)phenyl)butanamide

3,3-Dimethyl-N-(3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-5-(trifluoromethyl)phenyl)butanamide

Cat. No.: B11183293
M. Wt: 380.4 g/mol
InChI Key: QGTPRTVQIWAOQV-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring, a trifluoromethyl group, and a butanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation Reaction: The final step involves the coupling of the benzoxazole derivative with a butanamide precursor under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The benzoxazole ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways by binding to proteins or nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)phenyl]butanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3,3-dimethyl-N-[3-(5-trifluoromethyl)phenyl]butanamide: Lacks the benzoxazole ring, affecting its interaction with molecular targets.

Uniqueness

The presence of both the benzoxazole ring and the trifluoromethyl group in 3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide makes it unique. This combination of functional groups can enhance its stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

3,3-dimethyl-N-[3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C20H23F3N2O2/c1-19(2,3)11-17(26)24-14-9-12(8-13(10-14)20(21,22)23)18-15-6-4-5-7-16(15)25-27-18/h8-10H,4-7,11H2,1-3H3,(H,24,26)

InChI Key

QGTPRTVQIWAOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C2=C3CCCCC3=NO2

Origin of Product

United States

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